molecular formula C7H3F6N B1297899 2,6-Bis(trifluoromethyl)pyridine CAS No. 455-00-5

2,6-Bis(trifluoromethyl)pyridine

Cat. No.: B1297899
CAS No.: 455-00-5
M. Wt: 215.1 g/mol
InChI Key: YPDVFTXBESQIPJ-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)pyridine is an organic compound with the molecular formula C₇H₃F₆N. It is characterized by the presence of two trifluoromethyl groups attached to the 2 and 6 positions of a pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the trifluoromethyl groups. These properties make it valuable in various scientific and industrial applications, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.

Biochemical Analysis

Biochemical Properties

2,6-Bis(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with proteins. The presence of trifluoromethyl groups enhances the compound’s ability to form strong interactions with biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting their activity. The compound’s interaction with proteins can lead to alterations in protein conformation and function, thereby influencing various biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key signaling molecules, leading to changes in downstream effects. Additionally, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes. These changes can have significant impacts on cellular metabolism, potentially leading to altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to a decrease in the production of specific metabolites and an overall disruption of metabolic pathways. Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, it can lead to toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for metabolic processes. The compound can inhibit key enzymes in pathways such as glycolysis and the citric acid cycle, leading to altered metabolic flux and changes in metabolite levels. Additionally, this compound can affect the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing cellular redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization within cells can influence its activity and interactions with biomolecules. For instance, this compound may accumulate in the nucleus, where it can interact with DNA and transcription factors, or in the mitochondria, affecting energy production and metabolic processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. Alternatively, this compound may be targeted to the lysosomes, influencing lysosomal enzyme activity and degradation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(trifluoromethyl)pyridine typically involves the introduction of trifluoromethyl groups into a pyridine ring. One common method is the direct fluorination of pyridine derivatives. For example, the reaction of 2,6-dichloropyridine with trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of a base like cesium fluoride (CsF) can yield this compound .

Another approach involves the use of copper-catalyzed trifluoromethylation reactions. In this method, pyridine is reacted with a trifluoromethylating reagent such as trifluoromethyltrimethylsilane (CF₃SiMe₃) in the presence of a copper catalyst and a base like potassium carbonate (K₂CO₃) to produce the desired compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination processes. These processes may involve the use of specialized fluorinating agents and catalysts to achieve high yields and purity. The reaction conditions are carefully controlled to ensure the efficient introduction of trifluoromethyl groups while minimizing the formation of by-products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the trifluoromethyl groups, which significantly influence its chemical properties and reactivity. The electron-withdrawing nature of these groups enhances the compound’s stability and makes it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

2,6-bis(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F6N/c8-6(9,10)4-2-1-3-5(14-4)7(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDVFTXBESQIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343470
Record name 2,6-Bis(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455-00-5
Record name 2,6-Bis(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Bis(trifluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2,6-Bis(trifluoromethyl)pyridine a useful building block in organic synthesis?

A1: this compound is a highly electron-deficient pyridine derivative. This property makes it valuable for introducing a strong electron-withdrawing group into other molecules. [] One efficient way to utilize this compound is through Suzuki coupling reactions. Researchers have successfully coupled this compound-4-boronic acid pinacol ester with various aryl and heteroaryl bromides, achieving yields ranging from 46% to 95%. [] This methodology proves useful for incorporating this specific pyridine derivative into more complex structures.

Q2: How can this compound be synthesized?

A2: While traditional methods exist, a more recent approach utilizes 2,6-dichloropyridine as a starting material. [] This method involves two steps:

  1. Trifluoromethylation: The synthesized dihalo-pyridine reacts with potassium trifluoroacetate to produce this compound with yields varying between 28% and 53%. []

Q3: Has this compound been incorporated into materials with unique photophysical properties?

A3: Yes, this compound plays a crucial role in constructing organic room temperature phosphorescence (RTP) materials. [] When incorporated into [2.2]paracyclophane (PCP) systems alongside carbazole units, it facilitates through-space charge transfer (TSCT), leading to long-lived RTP. Notably, PCP-PyCNCz, a molecule containing both this compound and carbazole moieties connected to a PCP core, exhibits a remarkable RTP lifetime of 528.00 ms. [] This extended luminescence, observable with the naked eye for several seconds, highlights the potential of incorporating this compound in advanced optical materials.

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